5-bromo-2-ethynyl-3-fluoropyridine
Description
Properties
CAS No. |
2355724-10-4 |
|---|---|
Molecular Formula |
C7H3BrFN |
Molecular Weight |
200 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethynyl-3-fluoropyridine typically involves multi-step organic reactions. One common method starts with the halogenation of 2-ethynylpyridine to introduce the bromine and fluorine atoms. This can be achieved through the following steps:
Halogenation: 2-ethynylpyridine is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethynyl-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Sonogashira Coupling: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) are commonly used in the presence of a base like triethylamine (Et3N).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-bromo-2-ethynyl-3-fluoropyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique substituents.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethynyl-3-fluoropyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can interact with active sites, while the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and electronic effects.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares substituents, molecular weights, and key properties of 5-bromo-2-ethynyl-3-fluoropyridine with structurally related pyridine derivatives:
Key Observations:
- Ethynyl Group Reactivity : The unprotected ethynyl group in this compound facilitates direct participation in CuAAC reactions, unlike silyl-protected analogs (e.g., ), which require deprotection steps .
- Halogen Effects: Bromine at position 5 serves as a leaving group for Suzuki-Miyaura cross-coupling, whereas fluorine at position 3 exerts strong electron-withdrawing effects, directing electrophilic attacks to specific ring positions.
- Amino vs. Methoxy Groups: Amino substituents (e.g., ) increase nucleophilicity, enabling SNAr reactions, while methoxy groups () act as ortho/para-directing electron donors .
Physicochemical Properties
- Solubility: The target compound’s lower polarity (due to Br and -C≡CH) reduces aqueous solubility compared to amino-substituted analogs () .
- Stability : Fluorine’s strong C-F bond enhances stability under acidic/basic conditions relative to trimethylsilyl-protected alkynes (), which hydrolyze readily .
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-2-ethynyl-3-fluoropyridine, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of pyridine scaffolds. A key step is introducing the ethynyl group via Sonogashira coupling or copper-catalyzed cycloaddition with terminal alkynes . For example:
- Halogenation : Bromine is introduced at the 5-position using N-bromosuccinimide (NBS) under radical conditions.
- Ethynylation : Terminal alkynes react with halogenated pyridines via palladium/copper catalysis. Optimizing ligand choice (e.g., Pd(PPh₃)₄) and solvent (DMF or THF) improves yields .
- Fluorination : Direct fluorination at the 3-position can be achieved via halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents .
Q. How can researchers characterize the structure and purity of this compound?
- NMR Spectroscopy : and NMR confirm substitution patterns. The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while fluorine exhibits coupling with adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~229.98 g/mol) and isotopic patterns for bromine .
- HPLC-PDA : Purity analysis (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Electron-Withdrawing Effects : The fluorine atom at the 3-position directs electrophilic substitutions to the 4- or 6-positions. For cross-coupling (e.g., Suzuki), the 5-bromo group is most reactive, but competing reactions at the ethynyl group require protective strategies (e.g., TMS-ethynyl intermediates) .
- Steric Hindrance : Bulky ligands (e.g., XPhos) improve selectivity in Pd-catalyzed reactions .
Q. How does the ethynyl group influence the compound’s reactivity in click chemistry applications?
The ethynyl moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. Key considerations:
Q. What computational methods are used to predict the biological activity of derivatives of this compound?
- Molecular Docking : Simulations with protein targets (e.g., kinases) assess binding affinities. The fluorine atom enhances electronegativity, improving interactions with catalytic lysine residues .
- QSAR Modeling : Correlates substituent effects (e.g., logP, polar surface area) with bioactivity. Ethynyl groups increase hydrophobicity, impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
